molecular formula C16H21N5O3 B1209861 2-(3,5-Dimethyl-1-pyrazolyl)-4-(4-morpholinyl)-5-pyrimidinecarboxylic acid ethyl ester

2-(3,5-Dimethyl-1-pyrazolyl)-4-(4-morpholinyl)-5-pyrimidinecarboxylic acid ethyl ester

Cat. No. B1209861
M. Wt: 331.37 g/mol
InChI Key: FRRWFMKLNVJHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethyl-1-pyrazolyl)-4-(4-morpholinyl)-5-pyrimidinecarboxylic acid ethyl ester is a pyrimidinecarboxylic acid.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study focused on synthesizing and evaluating the antiviral (HSV-1) and antimycotic activities of pyrimidinecarboxylates, including derivatives similar to the compound . These compounds exhibited inhibitory activity against herpes simplex virus type 1 (HSV-1) and some fungal strains (Sansebastiano et al., 1993).

Chemical Reactions and Synthesis Pathways

  • Research on the reaction of 2‐dimethylaminomethylene‐1,3‐diones with dinucleophiles revealed the synthesis of ethyl and methyl 2,4‐disubstituted 5‐pyrimidinecarboxylates. This process involved hydrolyzing these esters to corresponding carboxylic acids and further conversion to pyrimidines (Schenone et al., 1990).

Cardiotonic Activity and Structural Analysis

  • Another study detailed the synthesis and cardiotonic activity of novel pyrimidine derivatives. These compounds showed significant effects in atria preparations from guinea pigs, suggesting potential inotropic (heart-strengthening) properties (Dorigo et al., 1996).

Anticancer and Anti-inflammatory Potential

  • A novel series of pyrazolopyrimidines derivatives, including similar chemical structures, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents. These compounds were screened for cytotoxicity and showed potential in this domain (Rahmouni et al., 2016).

Quantum Chemical Studies

  • Quantum chemical studies of pyrimidin-4-ones, including thieno[2,3-d]pyrimidine derivatives and their esters, were conducted to understand the reactions with nitrating agents and the factors influencing these reactions (Mamarakhmonov et al., 2016).

Synthesis and Characterization for NLO Applications

  • A study on the synthesis, reactions, and antioxidant activity of selenolo[2,3-b]pyridine derivatives included compounds with structural similarities. These compounds demonstrated notable antioxidant activity compared to ascorbic acid, indicating their potential in related applications (Zaki et al., 2017).

properties

Product Name

2-(3,5-Dimethyl-1-pyrazolyl)-4-(4-morpholinyl)-5-pyrimidinecarboxylic acid ethyl ester

Molecular Formula

C16H21N5O3

Molecular Weight

331.37 g/mol

IUPAC Name

ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-morpholin-4-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C16H21N5O3/c1-4-24-15(22)13-10-17-16(21-12(3)9-11(2)19-21)18-14(13)20-5-7-23-8-6-20/h9-10H,4-8H2,1-3H3

InChI Key

FRRWFMKLNVJHMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N2CCOCC2)N3C(=CC(=N3)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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